molecular formula C8H16BF3KN B13483543 Potassium trifluoro(3-(piperidin-1-yl)propyl)borate

Potassium trifluoro(3-(piperidin-1-yl)propyl)borate

Cat. No.: B13483543
M. Wt: 233.13 g/mol
InChI Key: CHKXGMUDZRUVBF-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The unique structure of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide makes it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide typically involves the reaction of a boron-containing compound with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with a piperidinyl propyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C8H16BF3KN

Molecular Weight

233.13 g/mol

IUPAC Name

potassium;trifluoro(3-piperidin-1-ylpropyl)boranuide

InChI

InChI=1S/C8H16BF3N.K/c10-9(11,12)5-4-8-13-6-2-1-3-7-13;/h1-8H2;/q-1;+1

InChI Key

CHKXGMUDZRUVBF-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCN1CCCCC1)(F)(F)F.[K+]

Origin of Product

United States

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